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Compound of Interest

Compound Name: Angiotensin (1-5)

Cat. No.: B612747 Get Quote

In the intricate landscape of the Renin-Angiotensin System (RAS), the Angiotensin II Type 2

Receptor (AT2R) has emerged as a key therapeutic target, mediating protective effects that

counteract the detrimental actions of the AT1 receptor. This guide provides a detailed

comparative analysis of two prominent AT2R agonists: the endogenous peptide Angiotensin
(1-5) and the non-peptide, synthetic compound C21. This objective comparison, supported by

experimental data, is intended for researchers, scientists, and drug development professionals.
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Feature Angiotensin (1-5) C21 (Compound 21)

Nature
Endogenous pentapeptide

fragment of Angiotensin II[1]

Selective, non-peptide small

molecule[2][3]

Primary Receptor
Angiotensin II Type 2 Receptor

(AT2R)[1][4][5]

Angiotensin II Type 2 Receptor

(AT2R)[2][6]

Other Receptors Mas receptor[7] High selectivity for AT2R[6]

Potency

Reported to be more potent

than C21 in inducing

vasorelaxation and lowering

blood pressure[1][4][5][8]

Potent AT2R agonist[2]

Key Effects

Vasodilation, nitric oxide

release, blood pressure

reduction, stimulation of ANP

secretion[1][4][5][7]

Cerebroprotective, anti-

inflammatory, anti-fibrotic,

cardioprotective,

renoprotective[2][9][10][11][12]

[13]

Signaling Pathways and Mechanisms of Action
Both Angiotensin (1-5) and C21 exert their effects primarily through the activation of the AT2R,

which triggers a cascade of intracellular signaling events distinct from the classical AT1R

pathway.

Angiotensin (1-5) Signaling:

Angiotensin (1-5) has been identified as a potent endogenous agonist of the AT2R.[1][4] Its

binding to the AT2R initiates a signaling cascade that often involves the activation of

phosphatases and the production of nitric oxide (NO). One of the key downstream effects is the

activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation

state, leading to increased NO release.[1][4][5] This contributes to vasodilation and a

subsequent reduction in blood pressure.[1][4] Additionally, Angiotensin (1-5) has been shown

to stimulate the secretion of atrial natriuretic peptide (ANP) through the Mas receptor, further

contributing to its cardiovascular effects.[7] Some studies suggest that Angiotensin (1-5) can

also inhibit the mTOR signaling pathway in endothelial cells.[14]
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C21 Signaling:

C21 is a selective non-peptide AT2R agonist that has been extensively studied for its

therapeutic potential.[2] Its activation of the AT2R is known to initiate several protective

signaling pathways.[10][11] One of the primary mechanisms involves the activation of protein

phosphatases, which can counteract the proliferative and inflammatory signals mediated by the

AT1R.[10] C21 also stimulates the nitric oxide/cGMP pathway, contributing to vasodilation.[10]

[11] Furthermore, C21 has been shown to exert anti-inflammatory effects by reducing the

expression of pro-inflammatory cytokines and inhibiting the activation of NF-κB.[9][15] In some

cellular contexts, C21 can also lead to the phosphorylation of Akt and ERK1/2.[16]
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Parameter Angiotensin (1-5) C21 Reference

Vasorelaxation

More potent than C21

in preconstricted

mouse mesenteric

and human renal

arteries.[1][4][5]

Induces

concentration-

dependent

vasorelaxation.[6]

[1][4][5][6]

Blood Pressure

Reduction

Lowered blood

pressure in

normotensive mice;

more potent than C21.

[1][4][5][8]

Does not significantly

alter blood pressure in

some models, but can

prevent salt-induced

hypertension.[13][17]

[1][4][5][8][13][17]

Nitric Oxide Release

Increased NO release

from human aortic

endothelial cells.[1][4]

[5]

Enhances production

of NO.[11][13]
[1][4][5][11][13]

Anti-inflammatory

Effects

Data not extensively

available in direct

comparison.

Reduces expression

of IL-1β, NFκB, and

TGF-β1; attenuates

TNFα-induced

inflammation.[9][15]

[9][15]

Cerebroprotection
Data not extensively

available.

Reduces cerebral

infarct size and

neurological deficits in

ischemic stroke

models.[2]

[2]

Renal Protection
Data not extensively

available.

Reduces proteinuria

and oxidative stress in

the kidney.[18]

[18]

Cardiac Effects
Stimulates ANP

secretion.[7]

Attenuates cardiac

fibrosis and improves

cardiac function post-

myocardial infarction.

[10][16]

[7][10][16]
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Experimental Protocols
Measurement of Nitric Oxide Release (DAF-FM Staining)

Cell Culture: Human Aortic Endothelial Cells (HAEC) or Chinese Hamster Ovary (CHO) cells

stably transfected with the AT2R are cultured to confluence.

Loading with DAF-FM: Cells are incubated with DAF-FM diacetate (a fluorescent probe for

NO) in the dark.

Stimulation: The cells are then stimulated with Angiotensin (1-5) (e.g., 1µM) or C21.

Fluorescence Measurement: The increase in fluorescence intensity, which is proportional to

the amount of NO produced, is measured over time using a fluorescence microscope or

plate reader.[1][4][5]

Wire Myography for Vasodilation Assessment

Vessel Preparation: Mouse mesenteric or human renal arteries are dissected and mounted

on a wire myograph.

Pre-constriction: The arterial rings are pre-constricted with an agent like phenylephrine to

induce a stable tone.

Cumulative Concentration-Response Curves: Increasing concentrations of Angiotensin (1-
5) or C21 are added to the bath, and the resulting relaxation of the vessel is measured.

Data Analysis: The relaxation is expressed as a percentage of the pre-constriction, and

concentration-response curves are generated to determine potency (EC50) and efficacy

(Emax).[1][4][5]

In Vivo Blood Pressure Measurement

Animal Model: Normotensive mice (e.g., C57BL/6) are used.

Catheterization: A Millar catheter is inserted into the carotid artery for direct and continuous

blood pressure monitoring.
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Drug Administration: Angiotensin (1-5) or C21 is administered, typically via intravenous or

intraperitoneal injection.

Data Recording: Mean arterial pressure, systolic pressure, and diastolic pressure are

recorded before and after drug administration to assess the hypotensive effects.[1][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PMC
[pmc.ncbi.nlm.nih.gov]

2. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in
endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

3. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2
(AT2) Receptor Agonists [mdpi.com]

4. biorxiv.org [biorxiv.org]

5. researchgate.net [researchgate.net]

6. diva-portal.org [diva-portal.org]

7. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP
secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

9. ahajournals.org [ahajournals.org]

10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

11. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC
[pmc.ncbi.nlm.nih.gov]

12. The Selective Angiotensin II Type 2 Receptor Agonist, Compound 21, Attenuates the
Progression of Lung Fibrosis and Pulmonary Hypertension in an Experimental Model of
Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

13. ahajournals.org [ahajournals.org]

14. ahajournals.org [ahajournals.org]

15. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial
inflammation and leukocyte adhesion in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. mdpi.com [mdpi.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b612747?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7472595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7472595/
https://www.mdpi.com/2218-273X/10/4/649
https://www.mdpi.com/2218-273X/10/4/649
https://www.biorxiv.org/content/10.1101/2024.04.05.588367v1.full.pdf
https://www.researchgate.net/publication/379793781_Angiotensin-1-5_is_a_Potent_Endogenous_Angiotensin_AT2-Receptor_Agonist
https://www.diva-portal.org/smash/get/diva2:1455347/FULLTEXT01.pdf
https://pubmed.ncbi.nlm.nih.gov/27660028/
https://pubmed.ncbi.nlm.nih.gov/27660028/
https://www.biorxiv.org/content/10.1101/2024.04.05.588367v1
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.118.11168
https://cris.maastrichtuniversity.nl/ws/files/72937944/foulquier_2012_impact_of_the_AT2_receptor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881224/
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.120.11941
https://www.ahajournals.org/doi/10.1161/hyp.80.suppl_1.131
https://pubmed.ncbi.nlm.nih.gov/25560767/
https://pubmed.ncbi.nlm.nih.gov/25560767/
https://pubmed.ncbi.nlm.nih.gov/25560767/
https://www.mdpi.com/1422-0067/24/23/16839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. ahajournals.org [ahajournals.org]

18. ahajournals.org [ahajournals.org]

To cite this document: BenchChem. [A Comparative Analysis of Angiotensin (1-5) and C21:
Two Promising AT2R Agonists]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612747#comparative-analysis-of-angiotensin-1-5-
and-c21-at2r-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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